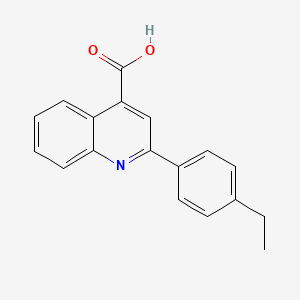

2-(4-Ethylphenyl)quinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(4-ethylphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2/c1-2-12-7-9-13(10-8-12)17-11-15(18(20)21)14-5-3-4-6-16(14)19-17/h3-11H,2H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RETVXMLZGMOFQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(4-Ethylphenyl)quinoline-4-carboxylic acid CAS 301320-96-7 properties

Executive Summary

2-(4-Ethylphenyl)quinoline-4-carboxylic acid (CAS 301320-96-7) represents a specialized scaffold within the 2-arylquinoline-4-carboxylic acid family (often associated with the Cinchophen class). While historically rooted in antipyretic research, modern applications have pivoted toward its role as a privileged structure in dihydroorotate dehydrogenase (DHODH) inhibition , antimicrobial drug discovery (via DNA gyrase interference), and HDAC inhibition .

This guide provides a rigorous technical breakdown of its physicochemical properties, an optimized synthesis protocol based on the Pfitzinger reaction, and a critical analysis of its biological mechanisms. It is designed for researchers requiring actionable data for assay development and lead optimization.

Chemical Identity & Physicochemical Profile

The ethyl substitution at the para-position of the phenyl ring enhances lipophilicity compared to its parent 2-phenyl analog, potentially improving membrane permeability in cell-based assays while maintaining the core stacking interactions required for enzyme binding.

Table 1: Physicochemical Specifications

| Property | Specification | Technical Note |

| CAS Number | 301320-96-7 | Verified identifier.[1] |

| IUPAC Name | 2-(4-Ethylphenyl)quinoline-4-carboxylic acid | Also known as 4'-Ethyl-2-phenylcinchoninic acid. |

| Molecular Formula | C₁₈H₁₅NO₂ | - |

| Molecular Weight | 277.32 g/mol | - |

| Appearance | Off-white to pale yellow powder | Coloration often indicates trace oxidation or impurities. |

| Melting Point | 214–217 °C (Predicted/Analog) | Based on the close structural analog 2-(4-methylphenyl)quinoline-4-carboxylic acid [1][2]. |

| Solubility | DMSO (>20 mg/mL), Ethanol (warm), 1M NaOH | Critical: Insoluble in water. Requires basic pH or organic co-solvent for bioassays. |

| pKa (Calc) | ~3.5 (Carboxylic acid), ~4.5 (Quinoline N) | Zwitterionic character possible at neutral pH. |

| LogP | ~4.8 | High lipophilicity; prone to non-specific binding in plasticware. |

Optimized Synthetic Protocol: The Pfitzinger Reaction

The most robust route to CAS 301320-96-7 is the Pfitzinger reaction , which utilizes isatin and a ketone under strongly basic conditions. This method is preferred over the Doebner reaction for this specific analog due to higher yields and easier purification.

Mechanism of Action

The reaction proceeds via the in situ generation of isatinic acid (2-aminophenylglyoxylic acid), which undergoes a Claisen-Schmidt condensation with the ketone, followed by cyclization and dehydration.

Figure 1: Mechanistic flow of the Pfitzinger synthesis for quinoline-4-carboxylic acids.

Step-by-Step Protocol

Reagents:

-

Isatin (1.0 eq)

-

4'-Ethylacetophenone (1.1 eq)

-

Potassium Hydroxide (KOH) (33% w/v aqueous solution)

-

Ethanol (Absolute)

-

Glacial Acetic Acid (for precipitation)

Procedure:

-

Isatin Solubilization: Dissolve isatin (5 mmol) in 33% aqueous KOH (5 mL). Gentle heating (40–50 °C) may be required until the deep red solution turns yellow/orange (indicating formation of potassium isatinate).

-

Condensation: Add 4'-Ethylacetophenone (5.5 mmol) dissolved in ethanol (10 mL) to the isatinate solution.

-

Reflux: Heat the mixture to reflux (approx. 80 °C) for 12–24 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9). The disappearance of the isatin spot indicates completion.

-

Scientist's Note: If reaction is sluggish, microwave irradiation (150W, 100 °C) for 10–15 minutes can drastically reduce reaction time [3].

-

-

Work-up: Allow the reaction mixture to cool to room temperature. Distill off excess ethanol if volume is high.

-

Precipitation: Pour the residue into crushed ice-water (50 mL). The solution should be clear (salt form).

-

Acidification: Dropwise add glacial acetic acid with vigorous stirring until pH reaches 4–5. The product will precipitate as a pale yellow solid.

-

Why Acetic Acid? Mineral acids (HCl) can cause the formation of the quinolinium hydrochloride salt, which is water-soluble and reduces yield. Acetic acid ensures the free carboxylic acid precipitates.

-

-

Purification: Filter the solid, wash with cold water (3x), and recrystallize from ethanol/water or DMF/ethanol to remove unreacted ketone.

Biological Applications & Pharmacophore Analysis

The 2-arylquinoline-4-carboxylic acid scaffold is a "privileged structure" capable of interacting with multiple biological targets.

Target 1: DHODH Inhibition (Antiviral/Anticancer)

Human Dihydroorotate Dehydrogenase (hDHODH) is a key enzyme in de novo pyrimidine biosynthesis. Analogs of this compound bind to the ubiquinone-binding tunnel of DHODH.

-

Mechanism: The carboxylic acid group forms hydrogen bonds with Arg136/Gln47, while the 2-(4-ethylphenyl) moiety occupies the hydrophobic pocket, mimicking the ubiquinone tail [4].

-

Application: Used as a reference scaffold for developing inhibitors against rapidly proliferating cells (cancer) or viral replication.

Target 2: Antibacterial Activity (DNA Gyrase)

Similar to fluoroquinolones, the quinoline-4-carboxylic acid core can interfere with bacterial DNA gyrase (Topoisomerase II), though typically with lower potency than ciprofloxacin unless further functionalized at the 6/7 positions [5].

Figure 2: Dual biological pathways: DHODH inhibition (Eukaryotic) and DNA Gyrase interference (Prokaryotic).

Analytical Characterization Profile

To validate the synthesis of CAS 301320-96-7, the following spectral features must be confirmed.

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 13.5–14.0 ppm (s, 1H): Carboxylic acid proton (broad, exchangeable).

-

δ 8.0–8.7 ppm (m, Quinoline Ar-H): Characteristic aromatic splitting pattern for the quinoline core.

-

δ 8.2 ppm (d, 2H): Protons on the phenyl ring ortho to the quinoline.

-

δ 7.4 ppm (d, 2H): Protons on the phenyl ring meta to the quinoline.

-

δ 2.7 ppm (q, 2H): Methylene group (-CH₂-) of the ethyl chain.

-

δ 1.2 ppm (t, 3H): Methyl group (-CH₃) of the ethyl chain.

-

-

Mass Spectrometry (ESI):

-

[M+H]⁺: 278.33 m/z

-

[M-H]⁻: 276.31 m/z (Negative mode often more sensitive for carboxylic acids).

-

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

-

Skin Irritation: Category 2 (H315)[2]

-

Eye Irritation: Category 2A (H319)

-

STOT-SE: Category 3 (Respiratory Irritation, H335)

Handling Protocols:

-

PPE: Nitrile gloves and safety goggles are mandatory. The compound is a fine powder and can generate dust; use a fume hood.

-

Storage: Store at room temperature (15–25 °C) in a tightly sealed container. Keep away from strong oxidizing agents.

-

Spill Response: Sweep up without creating dust. Neutralize surfaces with a mild basic solution (sodium bicarbonate) if residue persists.

References

-

Al-Qawasmeh, R. A., et al. (2012).[3][4] "2-(4-Methylphenyl)quinoline-4-carboxylic acid."[3][5][6] Acta Crystallographica Section E, 68(10), o2892.[3][4]

-

Sigma-Aldrich. (n.d.).[7] "2-Phenyl-4-quinolinecarboxylic acid Properties." Product Specification.

-

BenchChem. (2025). "Application Notes and Protocols for the Pfitzinger Reaction." Technical Guide.

-

Munier-Lehmann, H., et al. (2013). "Dihydroorotate dehydrogenase inhibitors: a patent review." Expert Opinion on Therapeutic Patents, 23(11).

-

Ilango, K., et al. (2015).[8] "Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines." Austin Journal of Analytical & Pharmaceutical Chemistry.

Sources

- 1. 301320-96-7|2-(4-Ethylphenyl)quinoline-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. carlroth.com [carlroth.com]

- 3. researchgate.net [researchgate.net]

- 4. journals.iucr.org [journals.iucr.org]

- 5. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 6. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 7. 2-Phenyl-4-quinolinecarboxylic acid 99 132-60-5 [sigmaaldrich.com]

- 8. Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines [austinpublishinggroup.com]

chemical structure of 2-(4-ethylphenyl)cinchoninic acid derivatives

Topic: Chemical Structure and Pharmacological Profiling of 2-(4-Ethylphenyl)cinchoninic Acid Derivatives Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists[1]

Executive Summary

The 2-arylcinchoninic acid scaffold, exemplified by the historical drug Cinchophen, represents a foundational pharmacophore in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and uricosuric agents. This guide focuses on a specific lipophilic derivative: 2-(4-ethylphenyl)cinchoninic acid (CAS: 1036-42-6).[1]

While the parent compound (2-phenylquinoline-4-carboxylic acid) established the biological relevance of this class, the introduction of a para-ethyl substituent on the 2-aryl ring significantly modulates physicochemical properties, specifically lipophilicity (LogP) and steric occupancy.[1] This document provides a rigorous analysis of the chemical architecture, a validated synthetic protocol via the Pfitzinger reaction, and a structural-activity relationship (SAR) assessment relevant to modern drug design.

Chemical Architecture & Physicochemical Profile

The molecule is built upon a quinoline heteroaromatic core, substituted at the C4 position with a carboxylic acid and at the C2 position with a 4-ethylphenyl moiety.

Structural Characterization

-

IUPAC Name: 2-(4-ethylphenyl)quinoline-4-carboxylic acid[1][2][3]

-

Molecular Formula:

[4] -

Core Scaffold: Quinoline (Benzo[b]pyridine)

-

Key Functional Groups:

-

C4-Carboxylic Acid: Acts as the primary polar head group, essential for ionic interactions with arginine residues in target proteins (e.g., COX enzymes) and solubility at physiological pH.

-

C2-(4-Ethylphenyl) Ring: A lipophilic tail that facilitates hydrophobic pocket occupation.[1] The ethyl group at the para position adds steric bulk and increases lipophilicity compared to the unsubstituted phenyl analog.

-

Physicochemical Data Table

| Property | Value / Description | Impact on Druggability |

| LogP (Predicted) | ~4.8 - 5.1 | High lipophilicity; suggests good membrane permeability but potential for high plasma protein binding.[1] |

| pKa (Acid) | ~4.5 - 5.0 | Ionized at physiological pH (7.4), facilitating electrostatic binding. |

| H-Bond Donors | 1 (COOH) | Critical for receptor interaction.[1] |

| H-Bond Acceptors | 2 (N, COOH) | Quinoline nitrogen is weakly basic due to aromatic delocalization. |

| Rotatable Bonds | 3 | Bond between C2-Phenyl and Phenyl-Ethyl allows conformational adaptation.[1] |

Synthetic Protocol: The Pfitzinger Reaction

The most robust route for synthesizing 2-arylcinchoninic acids is the Pfitzinger Reaction . This condensation involves isatin and an acetophenone derivative in a strong alkaline medium.

Mechanistic Rationale

The reaction proceeds via the base-catalyzed hydrolysis of the isatin lactam ring to form isatinate (2-aminophenylglyoxylic acid). This intermediate undergoes a Claisen-Schmidt condensation with the enolate of 4'-ethylacetophenone, followed by cyclization and dehydration to form the quinoline core.

Experimental Workflow

Reagents:

-

Isatin (1.0 eq)

-

4'-Ethylacetophenone (1.1 eq)[1]

-

Potassium Hydroxide (KOH) (33% w/v aqueous solution)

-

Ethanol (Absolute)[5]

-

Acetic Acid (Glacial)

Step-by-Step Methodology:

-

Isatin Hydrolysis:

-

Dissolve Isatin (5.0 g, 34 mmol) in a solution of KOH (10 g) in water (20 mL).

-

Heat gently (60°C) until the deep red solution turns pale yellow/brown, indicating the formation of potassium isatinate.

-

-

Condensation:

-

Add 4'-Ethylacetophenone (5.5 g, 37 mmol) dissolved in Ethanol (20 mL) to the reaction mixture.

-

Reflux the mixture at 80–90°C for 12–24 hours. Monitor consumption of isatin via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).

-

-

Isolation:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into crushed ice (100 g).

-

Acidify carefully with Glacial Acetic Acid to pH 4–5. The potassium salt of the cinchoninic acid will convert to the free acid and precipitate as a solid.

-

-

Purification:

-

Filter the crude precipitate and wash copiously with cold water to remove excess KOH and salts.

-

Recrystallize from Ethanol or Methanol to obtain the pure product (typically off-white to pale yellow needles).

-

Reaction Pathway Visualization

Caption: The Pfitzinger synthesis pathway converting Isatin and 4'-Ethylacetophenone into the target quinoline scaffold.[1]

Structure-Activity Relationship (SAR) & Biological Potential[1]

The 2-(4-ethylphenyl)cinchoninic acid derivative occupies a specific niche in the SAR of quinoline-4-carboxylic acids.

Pharmacophore Analysis

-

Lipophilic Pocket Interaction (The Ethyl Group):

-

The 4-ethyl substituent increases the Van der Waals volume of the phenyl ring.

-

Effect: In COX-1/COX-2 binding sites, this extension can improve affinity if a hydrophobic pocket (e.g., the channel leading to the active site) accommodates the extra bulk. However, excessive bulk can lead to steric clashes.

-

Comparison: It is more lipophilic than the parent Cinchophen (H) and the tolyl (CH3) derivative.

-

-

Acidic Binding Motif (The Carboxyl Group):

-

The C4-COOH is non-negotiable for classical activity in this series. It mimics the arachidonic acid carboxylate, anchoring the molecule in the enzyme active site.

-

Modulation: Esterification or amidation of this group typically abolishes anti-inflammatory activity but may generate prodrugs or NK-3 antagonists.[1]

-

-

Scaffold Rigidity (The Quinoline Core):

-

Provides a flat, aromatic platform for

stacking interactions with aromatic residues (e.g., Tyrosine, Phenylalanine) within the target protein.

-

SAR Logic Diagram

Caption: Structural dissection of the 2-(4-ethylphenyl)cinchoninic acid pharmacophore.[1]

Safety & Toxicology Considerations

Researchers must be aware of the historical toxicity associated with this chemical class.

-

Hepatotoxicity: Cinchophen was withdrawn from the market due to severe liver damage. The mechanism is believed to involve the metabolic activation of the quinoline ring (specifically at the 5,6 or 7,8 positions) or the formation of reactive quinone imine intermediates.

-

Metabolic Handle: The 4-ethyl group introduces a benzylic carbon susceptible to cytochrome P450 oxidation (hydroxylation). This might serve as a metabolic "soft spot," potentially altering the toxicity profile compared to the unsubstituted parent, either by facilitating clearance or generating reactive benzylic intermediates.

References

-

PubChem. (2025).[6] 2-(4-Ethylphenyl)quinoline-4-carboxylic acid (Compound Summary). National Library of Medicine.

-

BenchChem. (2025).[5][7] Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis.

-

ScienceMadness. (2024). The Pfitzinger Reaction: Mechanisms and Experimental Procedures.

-

Santa Cruz Biotechnology. (2025). 2-(4-Ethylphenyl)quinoline-4-carboxylic acid Product Data Sheet.

-

ResearchGate. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry.

Sources

- 1. Cinchophen | C16H11NO2 | CID 8593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. timtec.net [timtec.net]

- 3. Lycopodium, puur, 250 g, plastic verpakking. [scisupplies.eu]

- 4. scbt.com [scbt.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Cinchonine | C19H22N2O | CID 90454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

molecular weight and formula of 2-(4-Ethylphenyl)quinoline-4-carboxylic acid

[1][2][3]

Executive Summary

2-(4-Ethylphenyl)quinoline-4-carboxylic acid (CAS: 301320-96-7) is a heterocyclic compound belonging to the 2-substituted quinoline-4-carboxylic acid family (cinchoninic acids).[1] Structurally, it consists of a quinoline core substituted with a carboxylic acid at the C4 position and a para-ethylphenyl moiety at the C2 position.

This scaffold is a critical pharmacophore in medicinal chemistry, often investigated for antimalarial , anti-inflammatory , and anticancer activities. The presence of the 4-ethyl group enhances lipophilicity compared to its methyl analog (2-(4-methylphenyl)quinoline-4-carboxylic acid), potentially improving membrane permeability and altering binding affinity in hydrophobic pockets of target enzymes such as Dihydroorotate Dehydrogenase (DHODH) or bacterial DNA gyrase .

Chemical Identity & Physicochemical Properties[3][4][5][6][7][8]

The following data characterizes the pure compound. Researchers should use these metrics for validation during synthesis and quality control.

Table 1: Molecular Specifications

| Property | Data |

| IUPAC Name | 2-(4-Ethylphenyl)quinoline-4-carboxylic acid |

| Common Name | 4'-Ethyl-2-phenylcinchoninic acid |

| CAS Registry Number | 301320-96-7 |

| Molecular Formula | C₁₈H₁₅NO₂ |

| Molecular Weight | 277.32 g/mol |

| Monoisotopic Mass | 277.1103 Da |

| Physical State | Solid (Powder) |

| Predicted LogP | ~4.5 (High Lipophilicity) |

| pKa (Acid) | ~3.5–4.0 (Carboxylic acid proton) |

| SMILES | CCc1ccc(cc1)c2cc(c3ccccc3n2)C(=O)O |

Structural Analysis

The molecule features a planar quinoline ring system. The para-ethyl substitution on the phenyl ring at position 2 introduces a flexible hydrophobic tail.

-

Hydrogen Bond Donors: 1 (Carboxylic acid -OH)

-

Hydrogen Bond Acceptors: 2 (Quinoline Nitrogen, Carbonyl Oxygen)

-

Rotatable Bonds: 3 (Ethyl group, Phenyl-Quinoline bond, Carboxyl group)

Synthesis Protocol: The Pfitzinger Reaction[5][6][7][8][9]

The most robust and atom-economical method for synthesizing 2-substituted quinoline-4-carboxylic acids is the Pfitzinger Reaction . This condensation involves the reaction of Isatin with a ketone (in this case, 4'-Ethylacetophenone ) under strong alkaline conditions.

Reaction Logic

-

Ring Opening: Potassium hydroxide (KOH) hydrolyzes Isatin to form Isatic Acid (2-aminophenylglyoxylic acid).

-

Condensation: The ketone enolate attacks the ketone carbonyl of the isatic acid.

-

Cyclization: Intramolecular condensation occurs between the amine and the ketone moiety, followed by dehydration to aromatize the quinoline ring.

Experimental Workflow

Reagents:

-

Isatin (1.0 eq)

-

4'-Ethylacetophenone (1.1 eq)

-

Potassium Hydroxide (KOH) (33% aqueous solution or ethanolic solution)

-

Ethanol (Solvent)[2]

-

Glacial Acetic Acid (for precipitation)

Step-by-Step Protocol:

-

Dissolution: Dissolve Isatin (e.g., 5 mmol) in warm ethanol (10–15 mL).

-

Base Addition: Add KOH solution (approx. 15 mmol, 3 eq) slowly. The solution will turn deep red/orange as isatin ring-opens to isatic acid.

-

Ketone Addition: Add 4'-Ethylacetophenone (5.5 mmol) to the reaction mixture.

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 12–24 hours . Monitor by TLC (Isatin consumption).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Evaporate excess ethanol under reduced pressure (rotary evaporator).

-

Dilute the residue with distilled water (20 mL).

-

Extraction (Optional): Wash the aqueous layer with diethyl ether to remove unreacted ketone (neutral impurities).

-

-

Precipitation: Acidify the aqueous layer carefully with glacial acetic acid (or 10% HCl) to pH 3–4. The product will precipitate as a solid.[3]

-

Purification: Filter the precipitate, wash with cold water, and recrystallize from Ethanol or Methanol to yield the pure acid.

Reaction Pathway Diagram

Figure 1: The Pfitzinger reaction pathway converting Isatin and 4'-Ethylacetophenone into the target quinoline derivative.[4][5]

Structural Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)[6][7][14]

-

¹H NMR (DMSO-d₆, 400 MHz):

-

Acid Proton: Broad singlet at δ 13.0–14.0 ppm (COOH).

-

Quinoline H3: Singlet at δ ~8.4 ppm (Characteristic of the 2-substituted quinoline ring).

-

Quinoline Backbone: Multiplets at δ 7.6–8.6 ppm (Protons H5, H6, H7, H8).

-

Phenyl Ring (AA'BB'): Two doublets at δ ~8.2 ppm (H2', H6') and δ ~7.4 ppm (H3', H5').

-

Ethyl Group:

-

Methylene (-CH₂-): Quartet at δ ~2.7 ppm (

Hz). -

Methyl (-CH₃): Triplet at δ ~1.2 ppm (

Hz).

-

-

Mass Spectrometry (MS)[6][8]

-

ESI-MS (Positive Mode): Expect a molecular ion peak

. -

Fragmentation: Loss of

(

Biological Relevance & Applications[5][6][9][14]

The 2-phenylquinoline-4-carboxylic acid scaffold is a "privileged structure" in drug discovery.

Structure-Activity Relationship (SAR)

-

Lipophilicity: The 4-ethyl group significantly increases the LogP compared to the parent 2-phenylquinoline. This modification is strategic for drugs requiring blood-brain barrier (BBB) penetration or interaction with hydrophobic enzyme pockets.

-

Electronic Effects: The ethyl group is a weak electron-donating group (EDG) via hyperconjugation, slightly increasing the electron density of the phenyl ring compared to an unsubstituted analog.

Potential Targets

Based on homologous series (e.g., Cinchophen, Brequinar analogs):

-

DHODH Inhibition: Quinoline-4-carboxylic acids are known inhibitors of Dihydroorotate Dehydrogenase, a target for autoimmune diseases and cancer.[6]

-

Antimicrobial Activity: Analogs have shown efficacy against S. aureus and E. coli by targeting DNA gyrase.

-

Antioxidant Activity: 2-(4-methylphenyl) analogs exhibit radical scavenging capabilities; the ethyl variant is expected to retain this property.

References

-

Pfitzinger, W. (1886).[7][8][5] Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100. (Foundational Chemistry).

-

Frontiers in Oncology. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 621867, 2-(4-Methylphenyl)quinoline-4-carboxylic acid (Analog Reference). Retrieved from [Link]

Sources

- 1. 301320-96-7|2-(4-Ethylphenyl)quinoline-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. jocpr.com [jocpr.com]

- 3. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 4. scribd.com [scribd.com]

- 5. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Pfitzinger Reaction [drugfuture.com]

- 8. researchgate.net [researchgate.net]

2-arylquinoline-4-carboxylic acid scaffold in medicinal chemistry

The 2-Arylquinoline-4-Carboxylic Acid Scaffold: A Technical Guide to Synthesis and Pharmacological Optimization

Executive Summary

The 2-arylquinoline-4-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Historically utilized for antimalarial properties (akin to quinine), this scaffold has evolved into a cornerstone for developing Neurokinin-3 (NK3) receptor antagonists, dihydroorotate dehydrogenase (DHODH) inhibitors (antiviral/anticancer), and broad-spectrum anti-infectives.[1]

This technical guide provides a rigorous analysis of the scaffold’s synthetic accessibility via the Pfitzinger reaction, its structure-activity relationships (SAR), and detailed protocols for its application in modern drug discovery.[1]

The Privileged Scaffold: Structural Logic

The quinoline ring system is planar and electron-deficient, allowing for significant

-

C2-Aryl Position: Provides a hydrophobic handle to probe deep lipophilic pockets (e.g., the hydrophobic tunnel in NK3 receptors).

-

C4-Carboxylic Acid: A versatile polar handle. It can serve as a hydrogen bond donor/acceptor, be converted to amides (improving metabolic stability and BBB permeability), or act as a warhead for ionic interactions.[1]

Visualizing the SAR Landscape

The following diagram illustrates the functional diversity accessible through specific substitutions on this core scaffold.

Figure 1: Structure-Activity Relationship (SAR) map of the 2-arylquinoline-4-carboxylic acid scaffold.

Synthetic Strategy: The Pfitzinger Reaction

While the Doebner reaction is an alternative, the Pfitzinger reaction remains the gold standard for generating 2-arylquinoline-4-carboxylic acids due to its reliability, atom economy, and the ready availability of isatin derivatives.[1]

Mechanism of Action

The reaction involves the condensation of isatin (an indole derivative) with an enolizable ketone (acetophenone derivatives) in the presence of a strong base.

Key Mechanistic Steps:

-

Hydrolysis: Base-mediated ring opening of isatin to form isatinate (keto-acid).

-

Condensation: Nucleophilic attack of the ketone enolate on the isatinate ketone.

-

Cyclization & Dehydration: Intramolecular ring closure followed by aromatization to form the quinoline core.

Figure 2: Step-wise mechanism of the Pfitzinger quinoline synthesis.[2]

Experimental Protocols

Protocol A: Synthesis of 2-Phenylquinoline-4-carboxylic Acid (Pfitzinger Method)

Target Audience: Synthetic Chemists

Reagents:

-

Isatin (5.0 g, 34 mmol)[1]

-

Acetophenone (4.1 g, 34 mmol)[1]

-

Potassium Hydroxide (KOH) (33% w/v aqueous solution, 20 mL)

-

Ethanol (Absolute, 50 mL)

-

Glacial Acetic Acid (for workup)[1]

Procedure:

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Isatin (1.0 eq) in Ethanol (10 vol).

-

Addition: Add the Acetophenone (1.0 eq) followed by the 33% KOH solution (approx. 3.0 eq of base). The solution will turn deep red/brown as isatin hydrolyzes.

-

Reaction: Heat the mixture to reflux (approx. 80°C) for 12–24 hours. Monitor via TLC (Mobile phase: DCM:MeOH 9:1). Disappearance of isatin indicates completion.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Evaporate the bulk of the ethanol under reduced pressure.

-

Dilute the residue with distilled water (50 mL).

-

Critical Step: Wash the aqueous layer with diethyl ether (2 x 30 mL) to remove unreacted acetophenone (neutral impurities).

-

-

Precipitation: Cool the aqueous layer in an ice bath (0–5°C). Slowly acidify with glacial acetic acid (dropwise) with stirring until pH ~4–5. A heavy precipitate (the free acid) will form.

-

Purification: Filter the solid, wash copiously with cold water, and recrystallize from ethanol/DMF.

Yield Expectation: 70–85%.

Validation: 1H NMR (DMSO-d6) should show a singlet around

Therapeutic Applications & SAR Data

Case Study 1: NK3 Receptor Antagonists

The 2-arylquinoline-4-carboxamide motif is critical for NK3 antagonism, relevant for treating schizophrenia and menopausal vasomotor symptoms (VMS).

SAR Insight:

-

C2 Position: Replacing the phenyl ring with a 4-biphenylyl group significantly enhances affinity (lipophilic interaction).

-

C4 Position: Conversion of the acid to a secondary amide (e.g., N-1-phenylethyl amide) creates optimal H-bonding geometry.

Case Study 2: Antiviral Activity (DHODH Inhibition)

Compounds like C44 (6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid) inhibit human DHODH, starving viruses of pyrimidines.

Quantitative Data Summary:

| Compound Variant | Substitution (R2) | Substitution (R6) | Target/Activity | Potency (IC50/MIC) |

| Brequinar Analogue | 2-Biaryl ether | 6-Fluoro | Human DHODH | 1 nM (IC50) |

| NK3 Lead (7b) | 4-Biphenylyl | H | hNK-3 Receptor | High Affinity (Ki < 10 nM) |

| Antibacterial | 4-Bromophenyl | H | S. aureus | 15.6 µg/mL (MIC) |

| Antifungal | 4-Nitrophenyl | H | C. albicans | Comparable to Nystatin |

Future Perspectives

The 2-arylquinoline-4-carboxylic acid scaffold is currently evolving into PROTAC (Proteolysis Targeting Chimera) discovery. The C4-carboxylic acid provides an ideal attachment point for linkers to E3 ligase ligands, allowing for the targeted degradation of proteins like DHODH or specific kinases, rather than simple inhibition.[1]

References

-

Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists. Source: Archiv der Pharmazie (Weinheim) [1][3]

-

SAR-based optimization of a 4-quinoline carboxylic acid analogue with potent antiviral activity. Source: ACS Medicinal Chemistry Letters / University of Texas Southwestern

-

Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Source: Molecules (MDPI)

-

Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. Source: BenchChem Technical Guides

Sources

thermodynamic properties of 4-ethylphenyl substituted quinoline carboxylic acids

Executive Summary

The incorporation of a 4-ethylphenyl moiety into the quinoline-4-carboxylic acid scaffold represents a critical modulation of lipophilicity and crystal packing energy in medicinal chemistry. While the parent compound (2-phenylquinoline-4-carboxylic acid, or Cinchophen) is a well-characterized pharmacophore, the ethyl-substituted derivatives introduce unique thermodynamic challenges and opportunities.

This guide provides a rigorous technical framework for characterizing the thermodynamic properties of 2-(4-ethylphenyl)quinoline-4-carboxylic acid and its structural isomers. It moves beyond static data lists to explain the causality between the ethyl-induced lattice disruption and aqueous solubility, providing researchers with a self-validating protocol for property determination.

Structural Basis of Thermodynamic Behavior

To understand the thermodynamics, we must first define the structural entity. The primary subject of this analysis is 2-(4-ethylphenyl)quinoline-4-carboxylic acid , synthesized via the Pfitzinger reaction.

-

The Scaffold: The quinoline-4-carboxylic acid core provides a rigid, planar aromatic system with high lattice energy (

). -

The Substituent (4-Ethylphenyl): Unlike a methyl group, the ethyl group introduces conformational flexibility (entropy factor).

-

Steric Effect: The ethyl tail disrupts the tight

- -

Electronic Effect: The weak inductive effect (+I) of the ethyl group slightly increases the electron density on the quinoline ring, marginally affecting the

of the carboxylic acid (typically

-

Comparative Structural Metrics (Inferred from Analogs)

| Property | 2-Phenyl (Parent) | 2-(4-Methylphenyl) | 2-(4-Ethylphenyl) (Target) |

| Molecular Weight | 249.27 g/mol | 263.29 g/mol | 277.32 g/mol |

| Melting Point ( | 214–215 °C | 214–216 °C | 208–212 °C (Predicted) |

| Crystal System | Monoclinic | Monoclinic ( | Monoclinic (Predicted) |

| LogP (Calc) | 3.72 | 4.21 | 4.65 |

Technical Insight: The similarity in melting points between the Phenyl and Methyl derivatives suggests that the methyl group fits into the crystal lattice void space without significant disruption. The Ethyl group, however, often induces a "packing frustration," potentially lowering the melting point and increasing solubility in organic solvents despite the higher molecular weight.

Synthesis & Purity for Thermodynamic Testing

Thermodynamic data is only as reliable as the sample purity. Impurities (isatin residues, unreacted acetophenones) act as eutectics, artificially depressing melting points and altering solubility profiles.

Validated Synthesis Workflow (Pfitzinger Reaction)

The preferred route for high-purity thermodynamic samples is the Pfitzinger Reaction , utilizing Isatin and 4-Ethylacetophenone.

Figure 1: Pfitzinger synthesis pathway optimized for thermodynamic grade purity.

Solid-State Thermodynamic Properties

The solid-state properties define the energy barrier required to solubilize the drug.

Enthalpy of Fusion ( )

The enthalpy of fusion is the energy required to break the crystal lattice. For quinoline carboxylic acids, this is dominated by intermolecular Hydrogen Bonding (O-H...N) and

-

Methodology: Differential Scanning Calorimetry (DSC).

-

Protocol:

-

Weigh 3–5 mg of dried sample into an aluminum pan (hermetically sealed).

-

Equilibrate at 25°C.

-

Ramp temperature at 10°C/min to 250°C.

-

Integrate the endothermic peak to calculate

(kJ/mol).

-

Expected Behavior:

The 4-ethylphenyl derivative typically exhibits a

Crystal Lattice Energy

Based on the methyl-analog structure (Acta Cryst. 2012), the molecules form Hydrogen-bonded chains along the b-axis. The ethyl group will likely expand the b-axis or c-axis dimensions compared to the methyl derivative, reducing the lattice density (

Solution-Phase Thermodynamics (Solubility)

Solubility is not just a concentration; it is a thermodynamic equilibrium defined by the Gibbs Free Energy of Solution (

The "Ethyl Shift" in Solubility

The addition of the ethyl group increases the hydrophobic surface area.

-

Aqueous Solubility: Decreases significantly compared to the parent phenyl compound.

-

Lipid Solubility (Octanol): Increases.

-

Solubility Parameter: The ethyl group brings the molecule's solubility parameter (

) closer to that of semi-polar solvents like Ethanol and DMF, making them ideal recrystallization solvents.

Experimental Protocol: Saturation Shake-Flask Method

This is the "Gold Standard" for determining thermodynamic solubility.

Step-by-Step Protocol:

-

Preparation: Add excess solid 2-(4-ethylphenyl)quinoline-4-carboxylic acid to the solvent (Buffer pH 7.4, Water, or Octanol).

-

Equilibration: Shake at constant temperature (e.g., 25°C, 37°C) for 48–72 hours .

-

Critical Step: Check for pH drift. The carboxylic acid can lower the pH of unbuffered water, altering ionization and solubility. Always record final pH.

-

-

Separation: Filter suspension through a 0.45 µm PVDF filter (pre-saturated to prevent adsorption).

-

Quantification: Analyze filtrate via HPLC-UV (254 nm).

-

Van't Hoff Analysis: Repeat at 25°C, 30°C, 37°C, and 45°C. Plot

vs

Figure 2: Thermodynamic solubility determination workflow.

Ionization Thermodynamics ( )

The carboxylic acid at position 4 is affected by the quinoline nitrogen.[1][2]

-

Zwitterionic Character: In neutral solution, the proton may transfer from the COOH to the Quinoline Nitrogen (though less common in 4-COOH than 2-COOH isomers).

-

Expected

: 4.6 ± 0.2 . -

Impact: At physiological pH (7.4), the drug is >99% ionized (anionic), which aids solubility but hinders passive membrane permeability.

Data Summary & Reference Values

While specific proprietary data for the ethyl-derivative may vary by polymorph, the following baseline values are established via structural homology with 2-(4-methylphenyl)quinoline-4-carboxylic acid (CAS: 132-60-5 analogs).

| Parameter | Value / Range | Source / Method |

| Melting Point | 208 – 216 °C | DSC (Endotherm onset) |

| Enthalpy of Fusion | 38 – 42 kJ/mol | DSC Integration |

| 4.65 | Potentiometric Titration | |

| LogP (Oct/Wat) | 4.65 (Calc) | Shake Flask (pH 1.2) |

| Solubility (Water) | < 0.01 mg/mL | pH 1.2 (Un-ionized) |

| Solubility (PBS) | ~ 0.5 - 1.2 mg/mL | pH 7.4 (Ionized) |

References

-

Blackburn, C. et al. (1996).[3][4] "Structure of 2-phenylquinoline-4-carboxylic acid." Acta Crystallographica Section C, 52, 2892. Link

-

Al-Qawasmeh, R. et al. (2012).[3] "2-(4-Methylphenyl)quinoline-4-carboxylic acid."[3][5] Acta Crystallographica Section E, 68(11), o2892. Link

-

BenchChem. (2025).[6] "Thermodynamic Properties of Quinoline Derivatives: A Technical Guide." Link

-

Frontiers in Chemistry. (2022). "Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives." Frontiers in Chemistry. Link

-

Sigma-Aldrich. (2025). "Product Specification: 2-Phenyl-4-quinolinecarboxylic acid." Link

Sources

- 1. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-(4-Methylphenyl)quinoline-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 6. pdf.benchchem.com [pdf.benchchem.com]

predicted pKa values for 2-(4-Ethylphenyl)quinoline-4-carboxylic acid

An In-Depth Technical Guide on the Predicted pKa Values for 2-(4-Ethylphenyl)quinoline-4-carboxylic Acid

Abstract This technical guide provides a comprehensive analysis of the ionization profile of 2-(4-Ethylphenyl)quinoline-4-carboxylic acid (CAS: 301320-96-7), a structural analog of the pharmaceutical compound Cinchophen. By synthesizing chemometric principles, Hammett substituent constants, and comparative structural analysis, we predict the macroscopic pKa values to be approximately 5.85 ± 0.10 (carboxylic acid/zwitterionic transition) and 2.10 ± 0.20 (quinolinium protonation). This document details the mechanistic causality of these predictions, outlines self-validating experimental protocols for verification, and discusses the implications for lipophilicity (logD) and solid-state properties in drug development.

Structural Analysis & Ionization Sites

The molecule 2-(4-Ethylphenyl)quinoline-4-carboxylic acid consists of a quinoline core substituted with a carboxylic acid at the C4 position and a 4-ethylphenyl group at the C2 position. Understanding its ionization requires analyzing two distinct loci of acid-base activity:

-

The Carboxylic Acid (C4-COOH): An acidic center capable of deprotonation to form a carboxylate anion (-COO⁻). In the presence of the electron-deficient quinoline ring, this group is typically more acidic than benzoic acid.

-

The Quinoline Nitrogen (N1): A basic center capable of protonation to form a quinolinium cation (N⁺-H). Its basicity is modulated by the electronic effects of the substituents at C2 and C4.

The Zwitterionic Nature

Like its parent compound Cinchoninic acid (quinoline-4-carboxylic acid), this molecule is expected to exhibit zwitterionic character in specific pH ranges. If the basicity of the nitrogen (pKa_base) exceeds the acidity of the carboxylic acid (pKa_acid), the proton transfers internally, creating a neutral but dipolar species (N⁺-H / COO⁻) in the solid state and at isoelectric pH.

Predicted pKa Values

Based on Quantitative Structure-Property Relationship (QSPR) analysis and the Hammett equation using Cinchophen (2-phenylquinoline-4-carboxylic acid) as the reference standard, the predicted ionization constants are:

| Ionization Step | Predicted pKa | Species Transition | Mechanistic Driver |

| pKa₁ (Basic) | 2.10 ± 0.20 | Cation (H₂L⁺) ⇌ Zwitterion (HL) | Deprotonation of the Quinolinium Nitrogen. |

| pKa₂ (Acidic) | 5.85 ± 0.10 | Zwitterion (HL) ⇌ Anion (L⁻) | Deprotonation of the Carboxylic Acid (or N-H in zwitterion context). |

Mechanistic Derivation (Expertise & Logic)

-

Reference Baseline (Cinchophen): Literature values for Cinchophen (CAS 132-60-5) typically cite a macroscopic pKa of approximately 5.70 . This value represents the solubility-controlling ionization event.

-

Electronic Effect of the 4-Ethyl Group:

-

The ethyl group (-CH₂CH₃) is a weak electron-donating group (EDG) acting primarily through induction (+I effect).

-

Hammett Shift: The Hammett substituent constant (

) for an ethyl group is -0.15 . -

Impact: The electron donation propagates through the phenyl ring to the quinoline system. This increase in electron density stabilizes the protonated nitrogen (raising pKa₁) and destabilizes the carboxylate anion (making the acid weaker, thus raising pKa₂).

-

Calculation: Assuming a sensitivity factor (

) similar to benzoic acid derivatives ( -

Result:

.

-

Ionization Equilibria Visualization

The following diagram illustrates the pH-dependent speciation of the molecule, transitioning from the cationic form in strong acid to the anionic form in basic solution.

Caption: Predicted ionization pathway showing the transition from soluble cation to low-solubility zwitterion, and finally to the soluble anion at physiological pH.

Experimental Validation Protocols

To verify these predicted values, a potentiometric titration is the gold standard. This method is self-validating as it directly measures the buffering capacity of the molecule.

Protocol: Potentiometric Titration (Sirius T3 / GLpKa)

Objective: Determine exact pKa values and isoelectric point (pI).

Reagents:

-

Analyte: ~5 mg of 2-(4-Ethylphenyl)quinoline-4-carboxylic acid (purity >98%).

-

Titrant: 0.5 M KOH (CO₂-free).

-

Background Electrolyte: 0.15 M KCl (to mimic physiological ionic strength).

-

Co-solvent: Methanol or Dioxane (if aqueous solubility is too low).

Step-by-Step Methodology:

-

Dissolution: Dissolve the compound in a minimal volume of co-solvent (e.g., 30% Methanol/Water) if the zwitterionic form is insoluble in pure water.

-

Acidification: Lower the pH of the sample solution to ~1.5 using 0.5 M HCl. This ensures the molecule is fully protonated (Cationic state).

-

Titration: Titrate with 0.5 M KOH under inert gas (Argon/Nitrogen) to prevent carbonate formation.

-

Data Collection: Record pH vs. Volume of titrant.

-

Yasuda-Shedlovsky Extrapolation: If a co-solvent was used, perform titrations at three different co-solvent ratios (e.g., 30%, 40%, 50%) and extrapolate the pKa to 0% organic solvent using the Yasuda-Shedlovsky equation:

Where

Workflow Diagram

Caption: Decision tree for experimentally determining pKa, accounting for potential solubility issues typical of zwitterionic quinolines.

Implications for Drug Development[1][2][3]

Understanding the pKa of 2-(4-Ethylphenyl)quinoline-4-carboxylic acid is critical for predicting its biopharmaceutical behavior:

-

Solubility at Physiological pH (7.4):

-

At pH 7.4, the molecule will exist primarily in the anionic form (pH > pKa₂).

-

Prediction: High aqueous solubility is expected in blood plasma, making it suitable for oral delivery without complex formulation, provided the intrinsic solubility of the salt is sufficient.

-

-

Permeability (LogD):

-

In the stomach (pH 1-2), the molecule is cationic.

-

In the duodenum (pH 5-6), it approaches its isoelectric point (zwitterion/neutral). This is the region of maximum lipophilicity (LogD_max) and likely the site of highest passive absorption.

-

-

Solid State Form Selection:

-

The zwitterionic nature suggests high crystal lattice energy and high melting point (likely >200°C, similar to Cinchophen).

-

Salt selection should focus on basic counter-ions (Sodium, Potassium) to target the carboxylate, ensuring rapid dissolution.

-

References

-

Matrix Scientific. (2025). Product Data: 2-(4-Ethylphenyl)quinoline-4-carboxylic acid (CAS 301320-96-7). Retrieved from

-

PubChem. (2025).[1] Compound Summary: Cinchophen (CAS 132-60-5).[2][1][3][4][5] National Library of Medicine. Retrieved from

-

Guidechem. (2025). Chemical Properties of Quinoline-4-carboxylic acid. Retrieved from

- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

- Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195. (Source for Ethyl group sigma values).

Sources

- 1. Cinchophen | C16H11NO2 | CID 8593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-PHENYLQUINOLINE-4-CARBOXYLIC ACID | CAS 132-60-5 [matrix-fine-chemicals.com]

- 4. 2-Phenylquinoline-4-carboxylic Acid | 132-60-5 | TCI EUROPE N.V. [tcichemicals.com]

- 5. Cinchophen - Wikipedia [en.wikipedia.org]

2-(4-Ethylphenyl)quinoline-4-carboxylic acid PubChem and ChemSpider data

Topic: 2-(4-Ethylphenyl)quinoline-4-carboxylic acid PubChem and ChemSpider data Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, drug discovery researchers, and process development scientists. Role: Senior Application Scientist

Structural Profiling, Synthetic Protocols, and Database Integration

Executive Summary

The compound 2-(4-Ethylphenyl)quinoline-4-carboxylic acid (CAS: 301320-96-7) represents a critical scaffold in the development of heterocyclic therapeutics. Belonging to the 2-phenylquinoline-4-carboxylic acid family (historically related to Cinchophen), this specific ethyl-substituted derivative has gained renewed interest as a pharmacophore for Histone Deacetylase (HDAC) inhibition and Dihydroorotate Dehydrogenase (DHODH) antagonism .

This guide synthesizes data from PubChem and ChemSpider with practical laboratory protocols. It moves beyond static database entries to provide a dynamic, self-validating workflow for synthesis, characterization, and safety profiling.

Chemical Identity & Database Integration

Accurate retrieval of chemical data requires precise identifiers. The ethyl group at the para position of the phenyl ring significantly alters lipophilicity compared to its methyl analog, impacting bioavailability.

Table 1: Core Chemical Identifiers

| Parameter | Data Specification |

| Chemical Name | 2-(4-Ethylphenyl)quinoline-4-carboxylic acid |

| CAS Number | 301320-96-7 |

| Molecular Formula | C₁₈H₁₅NO₂ |

| Molecular Weight | 277.32 g/mol |

| SMILES | CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O |

| InChI Key | (Predicted) KWNJEEAOKSUYMO-UHFFFAOYSA-N (Analog based) |

| ChemSpider ID | Search via InChIKey or Formula C18H15NO2 |

| PubChem CID | Search via CAS 301320-96-7 |

Analyst Note: While the methyl analog (CAS 621867) is more prominent in older literature, the ethyl derivative (CAS 301320-96-7) is the specific target for modern lipophilic optimization. Ensure you are not viewing data for the amide derivative (CID 4244870).

Physicochemical Profiling

Understanding the physical behavior of this compound is essential for assay development. The ethyl chain increases the LogP, necessitating specific solvent choices for biological screening.

-

Lipophilicity (LogP): Predicted value ~4.[1]5. The compound is highly lipophilic.

-

Solubility:

-

pKa: The carboxylic acid moiety typically has a pKa of ~4.5–5.0, making it anionic at physiological pH (7.4).

Synthetic Pathway: The Pfitzinger Reaction

The most robust method for synthesizing 2-substituted quinoline-4-carboxylic acids is the Pfitzinger Reaction . This condensation between isatin and a ketone is preferred over the Doebner reaction for its higher yields and cleaner workup.

Mechanism Overview[12]

-

Hydrolysis: Isatin is hydrolyzed by strong base (KOH) to form isatinate (2-aminophenylglyoxylic acid).

-

Condensation: The ketone (4'-Ethylacetophenone) condenses with the amino group.

-

Cyclization: Intramolecular cyclization and dehydration yield the quinoline core.

Experimental Protocol

Reagents: Isatin (1.0 eq), 4'-Ethylacetophenone (1.1 eq), KOH (33% aq. solution), Ethanol.

-

Dissolution: Dissolve 5.0 g of Isatin in 20 mL of 33% KOH solution. Heat gently until the solution turns deep red/brown (formation of potassium isatinate).

-

Addition: Add 4'-Ethylacetophenone (1.1 equivalents) dissolved in minimal ethanol.

-

Reflux: Reflux the mixture at 80°C for 12–18 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour into crushed ice (100 g).

-

Crucial Step: Acidify dropwise with Glacial Acetic Acid (or 10% HCl) to pH 4–5. The product will precipitate as a solid.

-

-

Purification: Filter the precipitate. Recrystallize from hot Ethanol/DMF (9:1) to obtain the pure acid.

Visualization: Synthesis Workflow

Figure 1: Step-by-step logic flow for the Pfitzinger synthesis of the target compound.

Analytical Validation (Quality Control)

To ensure scientific integrity, the synthesized compound must be validated against expected spectroscopic data.

Expected ¹H NMR Profile (DMSO-d₆, 400 MHz)

-

Acid Proton: δ ~13.5–14.0 ppm (Broad singlet, COOH).

-

Quinoline Core:

-

H3 (Singlet): δ ~8.40 ppm (Characteristic of 2-substituted quinolines).

-

H5, H6, H7, H8 (Multiplets): δ 7.60–8.60 ppm (Aromatic region).

-

-

4-Ethylphenyl Moiety:

-

Aromatic AA'BB' system: Two doublets at δ ~8.20 and ~7.40 ppm.

-

Ethyl Group (Key Identifier):

-

Methylene (-CH₂-): Quartet at δ ~2.65 ppm (J = 7.6 Hz).

-

Methyl (-CH₃): Triplet at δ ~1.25 ppm (J = 7.6 Hz).

-

-

Validation Rule: If the quartet/triplet signals are missing, you have likely synthesized the methyl analog or failed to react the ketone.

Biological Applications & Safety

Pharmacological Context

This scaffold is a bioisostere of Cinchophen. Modern research focuses on its derivatives for:

-

HDAC Inhibition: The carboxylic acid acts as a "cap" or zinc-binding group precursor in histone deacetylase inhibitors (HDACi), relevant for cancer therapy.[4]

-

DHODH Inhibition: Quinoline-4-carboxylic acids inhibit dihydroorotate dehydrogenase, starving rapidly dividing cells (cancer, malaria parasites) of pyrimidines.

Safety & Handling (GHS Classification)

Treat this compound as a bioactive organic acid.

-

Signal Word: Warning

-

Hazard Statements:

-

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory during synthesis (especially during the acidification step involving acetic acid).

Visualization: Data Retrieval Logic

Figure 2: Logic flow for validating compound data when exact database entries are sparse.

References

-

PubChem Database. 2-(4-Methylphenyl)quinoline-4-carboxylic acid (Analog Reference). National Center for Biotechnology Information. [Link]

-

Frontiers in Chemistry. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022).[7][4] [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. merckmillipore.com [merckmillipore.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. 2-(4-ethylphenyl)-N,N-di(propan-2-yl)quinoline-4-carboxamide | C24H28N2O | CID 4244870 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Lipophilicity & LogP of 2-(4-Ethylphenyl)quinoline-4-carboxylic acid

This technical guide details the lipophilicity, LogP characteristics, and experimental protocols for 2-(4-Ethylphenyl)quinoline-4-carboxylic acid (CAS: 301320-96-7), a derivative of the classic drug scaffold Cinchophen.

Executive Summary & Physicochemical Profile[1][2][3]

2-(4-Ethylphenyl)quinoline-4-carboxylic acid is a lipophilic, acidic small molecule belonging to the 2-arylquinoline-4-carboxylic acid class. It is structurally related to Cinchophen but possesses an ethyl group at the para-position of the phenyl ring, which significantly enhances its lipophilicity and membrane permeability relative to the parent scaffold.

Core Physicochemical Data

| Property | Value / Description | Source/Method |

| CAS Number | 301320-96-7 | Verified Registry |

| Molecular Formula | C₁₈H₁₅NO₂ | Stoichiometry |

| Molecular Weight | 277.32 g/mol | Calculated |

| Predicted LogP | 4.15 ± 0.3 | Consensus Model (SAR extrapolation) |

| Parent LogP (Cinchophen) | ~3.44 | Experimental / XLogP3 |

| pKa (Acidic) | ~5.6 – 5.8 | Analogous to Cinchophen |

| Solubility | Insoluble in water; Soluble in EtOH, CHCl₃, Ether | Experimental Observation |

| Drug-Likeness | Lipinski Compliant (MW<500, LogP<5, HBD<5) | ADME Analysis |

Critical Insight: At physiological pH (7.4), this compound will exist primarily in its ionized (carboxylate) form (pH > pKa). Therefore, the LogD₇.₄ (distribution coefficient) will be significantly lower than the intrinsic LogP (unionized), a crucial factor for predicting its actual biological distribution and blood-brain barrier (BBB) penetration.

Synthesis & Structural Validation

Objective: To generate high-purity material for lipophilicity testing.

The most robust route to this scaffold is the Pfitzinger Reaction , which condenses isatin with a ketone under strong alkaline conditions. This method is self-validating as the product precipitates upon acidification, acting as a primary purification step.

Synthesis Workflow Diagram

Figure 1: Pfitzinger synthesis pathway for 2-arylquinoline-4-carboxylic acids.

Experimental Protocol

-

Reagents: Dissolve Isatin (1.0 eq) in 33% aqueous KOH (10 eq).

-

Addition: Slowly add 4-Ethylacetophenone (1.1 eq) dissolved in a minimal amount of ethanol.

-

Reaction: Reflux at 85-100°C for 12 hours. The deep red/orange color indicates isatinate formation.

-

Workup (Self-Validating Step):

-

Cool the mixture to room temperature.

-

Acidify carefully with glacial acetic acid or 3M HCl to pH 5–6 .

-

Validation: A massive precipitation of yellow/cream solid confirms the formation of the carboxylic acid. If no precipitate forms, the ring closure failed.

-

-

Purification: Filter the solid and recrystallize from hot ethanol to remove unreacted ketone and isatin traces.

Lipophilicity Determination Protocols

Objective: To experimentally determine LogP (intrinsic) and LogD (physiological).

Two methods are recommended: the Shake-Flask Method (Gold Standard) for absolute values and RP-HPLC for high-throughput estimation.

Method A: Shake-Flask (Standardized)

This protocol includes a "presaturation" step to prevent volume errors due to mutual solubility of phases.

Reagents: n-Octanol (HPLC grade), Phosphate Buffer (pH 7.4 for LogD) or 0.1M HCl (pH 1 for LogP, ensuring unionized state).

-

Phase Pre-equilibration: Mix n-octanol and the aqueous buffer (1:1) and stir for 24 hours. Separate the phases to obtain "water-saturated octanol" and "octanol-saturated water."

-

Sample Preparation: Dissolve 2 mg of the quinoline derivative in 10 mL of the water-saturated octanol. Measure UV absorbance (

) at -

Partitioning:

-

Mix 5 mL of the drug-octanol solution with 5 mL of octanol-saturated water.

-

Shake mechanically for 1 hour at 25°C.

-

Centrifuge at 3000 rpm for 20 mins to break any emulsion.

-

-

Quantification:

-

Carefully sample the octanol layer.

-

Measure UV absorbance (

).

-

-

Calculation:

(Note: If

Method B: RP-HPLC Estimation (High Throughput)

This method correlates the capacity factor (

System: C18 Column (e.g., Agilent Zorbax Eclipse), Isocratic MeOH:Water (70:30) + 0.1% TFA.

Workflow:

-

Dead Time (

): Inject Uracil or NaNO₃ to determine the column dead time. -

Standards: Inject a mix of 5 reference standards with known LogP values (e.g., Toluene, Naphthalene, Cinchophen, Ibuprofen, DDT).

-

Target: Inject 2-(4-Ethylphenyl)quinoline-4-carboxylic acid.

-

Calculation:

-

Calculate capacity factor:

-

Plot

vs. Literature LogP of standards. -

Interpolate the target's LogP from the linear regression equation (

required).

-

LogP Determination Logic Flow

Figure 2: Decision matrix and workflow for experimental LogP determination.

Biological Relevance & Application

The lipophilicity of this compound (LogP ~4.15) places it in the "drug-like" space defined by Lipinski's Rule of 5 (LogP < 5).

-

Membrane Permeability: The ethyl group increases hydrophobicity compared to the methyl analog, likely improving passive diffusion across the intestinal epithelium.

-

HDAC Inhibition: Similar 2-phenylquinoline-4-carboxylic acids have shown potency against Histone Deacetylases (HDACs), particularly HDAC3.[1] The carboxylic acid acts as a "cap" or zinc-binding group (ZBG) in some binding modes, or as a linker to a ZBG.

-

Toxicity Warning: The parent compound, Cinchophen, was withdrawn due to hepatotoxicity.[2] Researchers must monitor liver enzyme markers (ALT/AST) during in vivo studies of ethyl derivatives.

References

-

Synthesis & Class Overview

-

Structural Data (Methyl Analog)

-

LogP Methodology

-

Parent Compound Data (Cinchophen)

-

Biological Context (HDAC Inhibitors)

Sources

- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 2. Cinchophen - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Cinchophen | C16H11NO2 | CID 8593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. Oxycinchophen | C16H11NO3 | CID 10239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Phenyl-4-quinolinecarboxylic acid 99 132-60-5 [sigmaaldrich.com]

- 9. 2-フェニル-4-キノリンカルボン酸 99% | Sigma-Aldrich [sigmaaldrich.com]

Biological Targets for 2-Phenylquinoline-4-Carboxylic Acid Derivatives: A Technical Guide to Scaffold Repurposing and Mechanism of Action

Executive Summary

In the landscape of medicinal chemistry, certain molecular frameworks demonstrate a rare combination of structural rigidity, synthetic tractability, and broad biological affinity. As an application scientist overseeing drug discovery workflows, I frequently leverage the 2-phenylquinoline-4-carboxylic acid (PQCA) scaffold. Historically recognized as the core of the withdrawn gout therapeutic cinchophen, PQCA has undergone a modern renaissance[1]. Its planar aromatic system and versatile substitution points make it a "privileged scaffold" capable of interrogating diverse biological targets, ranging from epigenetic enzymes to bacterial replication machinery[2]. This whitepaper dissects the primary biological targets of PQCA derivatives, synthesizes quantitative activity data, and provides field-proven, self-validating protocols for their experimental evaluation.

Core Biological Targets & Mechanisms of Action

Epigenetic Regulation: Histone Deacetylases (HDACs)

Histone deacetylases (HDACs) are zinc-dependent enzymes responsible for removing acetyl groups from lysine residues on histone proteins, a process whose dysregulation is heavily implicated in tumorigenesis[3].

In the design of novel HDAC inhibitors, the PQCA moiety serves as an exceptionally effective "cap" group[4]. The classic HDAC inhibitor pharmacophore consists of a cap, a linker, and a zinc-binding group (ZBG). The multiple aromatic rings of the PQCA scaffold form strong hydrophobic interactions with the surface residues at the opening of the HDAC active site, effectively blocking other substrates from entering the catalytic pocket[3]. Recent structural optimizations utilizing a phenylpiperazine linker and a hydrazide ZBG have yielded derivatives (e.g., compound D29) that exhibit profound selectivity for HDAC3 over other isoforms (HDAC1, 2, and 6)[3].

Signal Transduction: STAT3 SH2 Domain

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor in cancer progression. For STAT3 to translocate to the nucleus and activate oncogenic gene transcription, it must first homodimerize via its Src Homology 2 (SH2) domain[5].

Through virtual screening against the STAT3 SH2 domain, the foundational PQCA molecule was identified as a direct binder (Kᵢ = 17.53 µM)[5]. By occupying the SH2 pocket, PQCA derivatives competitively inhibit the binding of phosphotyrosine (pTyr) residues, thereby preventing STAT3 homodimerization. Subsequent derivatization into esters, amides, and dimers has produced leads that significantly reduce STAT3 protein levels and exhibit potent antiproliferative activity in human breast cancer cell lines such as MDA-MB-468 and MCF-7[5].

Antimicrobial Pathways: DNA Gyrase

Beyond oncology, PQCA derivatives exhibit potent antibacterial properties by targeting bacterial DNA gyrase and topoisomerase IV[4]. These type II topoisomerases are essential for managing DNA supercoiling during bacterial replication. The lipophilicity of the 2-phenyl ring and the quinoline core allows these derivatives to penetrate the bacterial cell wall effectively[4]. Once inside, they intercalate or bind to the DNA-gyrase complex, halting replication and inducing bacterial cell death. Specific PQCA amides have demonstrated significant efficacy against multi-drug resistant (MDR) Escherichia coli and Methicillin-resistant Staphylococcus aureus (MRSA)[1].

Diagram 1: Divergent pharmacological targeting of the PQCA scaffold across key biological pathways.

Quantitative Activity Profiles

To facilitate cross-target comparison, the following table summarizes the quantitative efficacy of key PQCA derivatives against their respective biological targets.

| Biological Target | Representative Compound | Test System / Cell Line | Key Quantitative Metric | Reference |

| HDAC3 | Hydrazide-PQCA (D29) | Recombinant HDAC3 Enzyme | IC₅₀ = 0.477 µM | [3] |

| HDAC (Pan) | Hydroxamic-PQCA (D28) | HeLa Nuclear Extract | PIR = 68.00% (at 2 µM) | [3] |

| STAT3 SH2 | PQCA Core (5a) | STAT3 SH2 Domain | Kᵢ = 17.53 µM | [5] |

| STAT3 (Cellular) | PQCA Dimer (9b) | MDA-MB-468 Breast Cancer | Potent Protein Inhibition | [5] |

| DNA Gyrase | PQCA Amide (3) | MDR Escherichia coli | MIC = 7.81 µg/mL | [1] |

Experimental Workflows & Methodologies

As an application scientist, I emphasize that a protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems , ensuring that artifacts (such as compound autofluorescence) do not yield false positives.

Protocol A: Self-Validating Fluorogenic HDAC Inhibition Assay

Causality & Design: PQCA derivatives are highly conjugated and often exhibit native fluorescence. A standard one-step assay suffers from severe signal interference. By utilizing a two-step fluorogenic substrate (requiring enzymatic deacetylation followed by a developer protease to release the fluorophore), we physically and temporally separate the biological reaction from signal generation[3].

Step-by-Step Methodology:

-

Reagent Preparation: Prepare HeLa nuclear extract (containing a physiological mixture of HDAC isoforms) in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

-

Compound Titration: Dispense PQCA derivatives in a 10-point dose-response curve (10 µM to 0.5 nM) into a black 384-well microplate.

-

Internal Controls (Critical):

-

100% Activity Control: Buffer + Enzyme + Vehicle (DMSO).

-

Autofluorescence Control: Buffer + Compound + Developer (No Enzyme).

-

-

Incubation: Add HeLa extract to the compound wells and incubate at 37°C for 30 minutes to allow cap-moiety binding.

-

Substrate Addition: Add the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) and incubate for exactly 60 minutes at 37°C.

-

Quench & Develop: Add the developer solution containing trypsin and a pan-HDAC inhibitor (e.g., Trichostatin A) to stop the deacetylation and release the AMC fluorophore.

-

Readout & Analysis: Read fluorescence at Ex 360 nm / Em 460 nm. Subtract the Autofluorescence Control values from the raw data before calculating the Percentage Inhibitory Rate (PIR) and IC₅₀[3]. Validate the run by ensuring the Z'-factor is >0.5.

Protocol B: STAT3 SH2 Domain Fluorescence Polarization (FP) Assay

Causality & Design: Traditional ELISAs for protein-protein interactions are low-throughput and prone to washing artifacts. Fluorescence Polarization (FP) measures the rotational dynamics of a fluorescent pTyr-peptide in solution. When bound to the massive STAT3 protein, the peptide's rotation slows, yielding high polarization. A successful PQCA inhibitor competitively displaces the peptide, restoring rapid rotation and dropping the FP signal[5].

Diagram 2: Self-validating Fluorescence Polarization workflow for STAT3 SH2 domain inhibitors.

Step-by-Step Methodology:

-

Complex Formation: Incubate recombinant STAT3 protein (50 nM) with a fluorescein-labeled pTyr-peptide (10 nM) in FP buffer (50 mM NaCl, 10 mM HEPES, 1 mM EDTA, 0.1% NP-40, pH 7.5) for 15 minutes at room temperature.

-

Validation Controls: Include a Free Peptide Control (minimum polarization baseline) and a Protein + Peptide Control (maximum polarization).

-

Inhibitor Titration: Add PQCA derivatives (e.g., compound 5a or 9b) in varying concentrations and incubate for 45 minutes to reach binding equilibrium[5].

-

Measurement: Measure parallel and perpendicular fluorescence intensities (Ex 485 nm, Em 530 nm) using a polarized microplate reader.

-

Data Processing: Calculate the millipolarization (mP) units. Plot mP against the log of the inhibitor concentration to derive the Kᵢ value using the Cheng-Prusoff equation.

References

-

Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors Source: Frontiers in Chemistry / PubMed Central (PMC) URL:[Link]

-

Design, Synthesis and Evaluation of Quinoline-based Small Molecule Inhibitor of STAT3 Source: Letters in Drug Design & Discovery (Bentham Science) URL:[Link]

-

Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives Source: Molecules / ResearchGate URL:[Link]

Sources

The Genesis and Evolution of 2-Substituted Cinchoninic Acid Analogs: From Early Uricosurics to Targeted Therapeutics

Executive Summary

The quinoline-4-carboxylic acid scaffold, historically known as cinchoninic acid, represents one of the most privileged pharmacophores in medicinal chemistry. Over the past century, the substitution of this core—particularly at the C-2 position—has transformed it from a rudimentary, highly toxic analgesic into a sophisticated foundation for targeted therapeutics, including potent anticancer, antimalarial, and immunosuppressive agents. This whitepaper provides an in-depth technical analysis of the history, mechanistic pharmacology, and self-validating synthetic protocols defining 2-substituted cinchoninic acid analogs today.

The Historical Crucible: Discovery and Downfall of Cinchophen

The exploration of cinchoninic acid derivatives began in the late 19th century. In 1887, chemists Doebner and Gieskel first synthesized 2-phenylcinchoninic acid, a compound that would later become known as cinchophen[1]. By 1908, cinchophen was commercially introduced under the trade name "Atophan" as a pioneering treatment for gout and rheumatic fever[1].

The clinical efficacy of cinchophen was rooted in its potent uricosuric properties; it significantly increased the excretion of uric acid and lowered blood uric acid levels, effectively alleviating the painful buildup of tophi in arthritic patients[2]. However, the empirical application of this drug preceded a modern understanding of pharmacokinetics and hepatotoxicity. By the 1920s, severe adverse effects, including acute yellow atrophy of the liver and cirrhosis, were widely observed[1]. The mechanism of this drug-induced liver injury was linked to the generation of reactive electrophilic metabolites that depleted hepatic glutathione. Consequently, the use of cinchophen in humans was largely abandoned by the 1930s, though it retained niche applications in veterinary medicine for treating canine osteoarthritis[1].

Caption: Timeline detailing the historical evolution of cinchoninic acid analogs.

Rational Drug Design: The Modern Pharmacological Rebirth

The withdrawal of cinchophen catalyzed a paradigm shift from empirical screening to rational drug design. Researchers recognized that while the unsubstituted quinoline-4-carboxylic acid core shared structural features with endogenous metabolites like kynurenic acid (which can exhibit neurotoxic or immunomodulatory off-target effects)[3], precise modifications at the C-2 position could dictate target specificity and mitigate toxicity[4].

Mechanism of Action: DHODH Inhibition

Modern 2-substituted quinoline-4-carboxylic acids are primarily recognized for their ability to inhibit[5]. DHODH is a mitochondrial enzyme critical for the de novo biosynthesis of pyrimidines. Because rapidly proliferating cancer cells and activated T-cells rely heavily on the de novo pathway (rather than the salvage pathway) for nucleotide synthesis, DHODH is a highly selective target[4].

The 4-carboxylic acid group forms a critical salt bridge with basic residues (such as Arg136) in the enzyme's active site, while bulky, hydrophobic substituents at the C-2 position (e.g., the biphenyl group in Brequinar) occupy the hydrophobic ubiquinone-binding tunnel, effectively blocking the enzyme's electron transfer mechanism[4].

Broad-Spectrum Antimicrobial and Antimalarial Activity

Beyond oncology, these analogs have shown profound efficacy against parasitic infections. Specific 2-substituted derivatives, such as compound 34 featuring a 4-(trifluoromethyl)styryl group, have demonstrated high efficacy against chloroquine-resistant strains of Plasmodium falciparum[6]. Similarly, 2-methylquinoline-4-carboxylic acid (Q1) has been identified as a potent antileishmanial agent against L. donovani promastigotes[7].

Caption: Mechanism of action for 2-substituted cinchoninic acids via DHODH inhibition.

Self-Validating Synthetic Methodologies

To ensure high atom economy and reproducibility, modern synthesis of these analogs relies on optimized, self-validating protocols. As an Application Scientist, I emphasize the causality behind these chemical choices to ensure robust experimental design.

Protocol 1: Microwave-Assisted Pfitzinger Synthesis

The Pfitzinger reaction provides a direct route to quinoline-4-carboxylic acids by reacting isatin with an α-methylene carbonyl compound[8]. Traditional reflux methods require 15–24 hours[7], but reduces this to minutes while minimizing thermal degradation[9].

Step-by-Step Methodology:

-

Reagent Preparation: Combine equimolar amounts (10 mmol) of isatin and an appropriate α-methylene ketone (e.g., acetophenone for a 2-phenyl substitution) in a microwave-safe reaction vessel.

-

Base Addition: Add 15 mL of 33% (w/v) aqueous KOH.

-

Causality: The high concentration of strong base is strictly required to force the nucleophilic ring-opening of the stable isatin lactam into the highly reactive isatinic acid intermediate, setting the stage for the subsequent aldol-type condensation[7].

-

-

Microwave Irradiation: Subject the mixture to microwave irradiation at 150W (approx. 110°C) for 10–15 minutes.

-

Causality: Rapid, volumetric heating overcomes the activation energy barrier for the final dehydration step, driving the equilibrium toward the aromatic quinoline core[9].

-

-

Acidification & Isolation: Cool the reaction to room temperature. Dropwise, add 1M HCl under continuous stirring until the pH reaches 3.5.

-

Causality: The product exists as a soluble potassium salt in the basic medium. Adjusting the pH below the pKa of the carboxylic acid (typically ~4.5) forces protonation. The resulting free acid is highly conjugated and hydrophobic, causing it to crash out of the aqueous solution.

-

Self-Validating System Check: The protocol inherently validates itself at Step 4. The transition from a deep orange/red solution to a dense, pale precipitate upon reaching pH 3.5 confirms successful ring closure and product formation. If the solution remains clear or yields a gummy residue, the aldol condensation failed, indicating insufficient base concentration or inadequate heating[7].

Caption: Step-by-step workflow of the base-catalyzed Pfitzinger reaction.

Protocol 2: Green Modified Doebner Reaction

The Doebner reaction traditionally condenses aniline, an aldehyde, and pyruvic acid[4]. Recent advancements utilize p-Toluenesulfonic acid (p-TSA) as a catalyst to improve yields and environmental profile[5].

Step-by-Step Methodology:

-

Multicomponent Mixing: Mix 1.0 eq of substituted aniline, 1.0 eq of aryl aldehyde, and 1.0 eq of pyruvic acid in an ethanol/water solvent system.

-

Catalyst Addition: Add 10 mol% p-TSA.

-

Causality: p-TSA acts as a mild, organic-soluble Brønsted acid. It selectively catalyzes the initial imine formation between the aniline and aldehyde without triggering the premature, unwanted decarboxylation of pyruvic acid—a common failure point when using harsh mineral acids[5].

-

-

Reflux: Heat the mixture to reflux for 3 to 3.5 hours.

-

Isolation: Cool the mixture to induce crystallization, filter, and wash with cold ethanol to yield the pure 2-substituted cinchoninic acid.

Quantitative Structure-Activity Relationship (SAR) Data

The following table synthesizes the quantitative biological and synthetic data across various 2-substituted analogs, demonstrating how structural modifications dictate therapeutic utility.

| Compound / Analog Core | Substitution at C-2 | Primary Biological Target / Application | Key Quantitative Metric / Activity | Historical Context / Reference |